Clorhidrato de ciclazosina

Descripción general

Descripción

Cyclazosin hydrochloride is a quinazoline derivative known for its pharmacological properties as an alpha-1B-adrenoceptor antagonist . This compound is primarily used in scientific research to study its effects on various biological systems, particularly in relation to its antagonistic action on alpha-1B-adrenoceptors .

Aplicaciones Científicas De Investigación

Cyclazosin hydrochloride has a wide range of scientific research applications, including:

Mecanismo De Acción

Target of Action

Cyclazosin hydrochloride is a prazosin-related compound that primarily targets α1B-adrenoceptors . It also exhibits antagonist activity at α1-, α2-adrenoceptors, dopamine D2, and 5-HT1A receptors .

Adrenoceptors are a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine. They mediate the physiological responses of the sympathetic nervous system such as the fight-or-flight response.

Mode of Action

As an antagonist, cyclazosin hydrochloride binds to α1B-adrenoceptors, preventing the binding of endogenous catecholamines. This inhibits the downstream signaling pathways triggered by these receptors .

Pharmacokinetics

Its solubility in water (18 mg/mL), methanol (14 mg/mL), and DMSO (25 mg/mL) suggests that it may have good bioavailability .

Análisis Bioquímico

Biochemical Properties

Cyclazosin hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to antagonize α1-adrenoceptors, which are a class of G protein-coupled receptors involved in various physiological responses .

Cellular Effects

The effects of Cyclazosin hydrochloride on cells are primarily mediated through its interaction with α1-adrenoceptors. By antagonizing these receptors, Cyclazosin hydrochloride can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Cyclazosin hydrochloride exerts its effects at the molecular level through binding interactions with α1-adrenoceptors. This binding inhibits the activation of these receptors, leading to changes in cell signaling and gene expression .

Dosage Effects in Animal Models

It is important to understand the threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Cyclazosin hydrochloride is involved in various metabolic pathways through its interaction with α1-adrenoceptors. These interactions can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of Cyclazosin hydrochloride within cells and tissues are influenced by its physicochemical properties and its interactions with various biomolecules .

Subcellular Localization

Understanding how it is directed to specific compartments or organelles is crucial for understanding its mechanism of action .

Métodos De Preparación

The synthesis of cyclazosin hydrochloride involves several steps, starting with the preparation of the quinazoline core. The synthetic route typically includes the following steps:

Formation of the quinazoline core: This involves the reaction of 4-amino-6,7-dimethoxyquinazoline with appropriate reagents to form the core structure.

Introduction of the furan-2-ylcarbonyl group: This step involves the reaction of the quinazoline core with furan-2-ylcarbonyl chloride under specific conditions to introduce the furan-2-ylcarbonyl group.

Formation of the decahydroquinoxaline ring: The final step involves the cyclization reaction to form the decahydroquinoxaline ring, resulting in the formation of cyclazosin.

Industrial production methods for cyclazosin hydrochloride are similar but optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Cyclazosin hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cyclazosin hydrochloride can lead to the formation of quinazoline N-oxide derivatives .

Comparación Con Compuestos Similares

Cyclazosin hydrochloride is unique in its selective antagonistic action on alpha-1B-adrenoceptors. Similar compounds include:

Prazosin: Another alpha-1-adrenoceptor antagonist but with less selectivity for the alpha-1B subtype.

Terazosin: Used for similar therapeutic applications but with different pharmacokinetic properties.

Doxazosin: Another alpha-1-adrenoceptor antagonist with a longer half-life compared to cyclazosin hydrochloride.

Cyclazosin hydrochloride stands out due to its high selectivity for alpha-1B-adrenoceptors, making it a valuable tool in scientific research .

Actividad Biológica

Cyclazosin hydrochloride, a compound primarily recognized for its role as an alpha-1B adrenergic receptor antagonist , has garnered attention in various fields of biomedical research. This article delves into the biological activities associated with cyclazosin hydrochloride, highlighting its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C23H27N5O4·HCl

- Molecular Weight : 473.95 g/mol

- CAS Number : 146929-33-1

Cyclazosin hydrochloride selectively antagonizes the alpha-1B adrenergic receptors, which are involved in numerous physiological processes such as vasoconstriction and blood pressure regulation. Its selectivity ratio for the alpha-1B receptor over the alpha-1A receptor is approximately 13, making it particularly useful in minimizing side effects typically associated with broader adrenergic receptor antagonism .

1. Antihypertensive Effects

Cyclazosin hydrochloride has been studied for its potential in managing hypertension. By blocking alpha-1B receptors, it facilitates vasodilation and decreases peripheral vascular resistance, thereby lowering blood pressure. This property is crucial for treating conditions like hypertension and benign prostatic hyperplasia.

2. Neuroprotective Effects

Research indicates that cyclazosin hydrochloride may exhibit neuroprotective properties. In animal models, it has been shown to reduce neuronal damage and improve cognitive function following brain injuries. These findings suggest its potential application in treating neurodegenerative diseases or acute brain injuries.

3. Anticonvulsant Properties

Preliminary studies suggest that cyclazosin hydrochloride may possess anticonvulsant effects, providing a possible avenue for epilepsy treatment. Further investigation is necessary to elucidate the mechanisms underlying these effects.

4. Anti-Cancer Activity

In preclinical studies, cyclazosin hydrochloride has demonstrated the ability to induce apoptosis in various cancer cell lines. These findings indicate a potential role in cancer therapy, although more extensive research is required to confirm its efficacy and safety profile.

5. Anti-inflammatory Properties

Cyclazosin hydrochloride has shown promise in reducing inflammation by suppressing the production of inflammatory mediators within immune cells. This activity suggests potential applications in treating inflammatory diseases such as arthritis.

Comparative Analysis with Similar Compounds

The following table compares cyclazosin hydrochloride with other related adrenergic antagonists:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Doxazosin | Similar core structure | Antihypertensive | Greater selectivity for alpha-1A receptors |

| Prazosin | Similar core structure | Antihypertensive | Shorter half-life compared to cyclazosin |

| Terazosin | Similar core structure | Antihypertensive | Longer duration of action |

| Cyclazosin | Unique due to high selectivity for alpha-1B receptors | Antihypertensive, neuroprotective | Distinct selectivity minimizes side effects |

Case Studies and Research Findings

Several studies have contributed to our understanding of cyclazosin hydrochloride's biological activities:

- A study published in Pharmaceutical Science evaluated the selective antagonism of cyclazosin at alpha-1B receptors and confirmed its efficacy through functional assays in rat and rabbit tissues, demonstrating a significant preference for this receptor subtype over others .

- Another research effort focused on the synthesis of derivatives of cyclazosin and their biological activity, revealing insights into structure-activity relationships that could inform future drug development .

Propiedades

IUPAC Name |

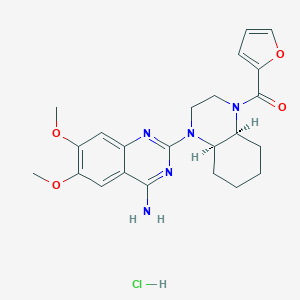

[(4aR,8aS)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O4.ClH/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18;/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26);1H/t16-,17+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDIDWRQDBIQBS-MCJVGQIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN([C@@H]4[C@H]3CCCC4)C(=O)C5=CC=CO5)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040453 | |

| Record name | Cyclazosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146929-33-1 | |

| Record name | Methanone, [(4aR,8aS)-4-(4-amino-6,7-dimethoxy-2-quinazolinyl)octahydro-1(2H)-quinoxalinyl]-2-furanyl-, hydrochloride (1:1), rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146929-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclazosin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146929331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclazosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLAZOSIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLN802138L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.